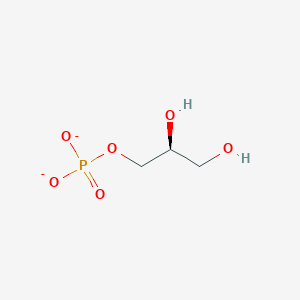
Sn-glycerol 1-phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sn-glycerol 1-phosphate(2-) is a glycerol 1-phosphate(2-) that is the dianion of sn-glycerol 1-phosphate arising from deprotonation of both phosphate OH groups. It has a role as an archaeal metabolite. It is a conjugate base of a sn-glycerol 1-phosphate.
Aplicaciones Científicas De Investigación
Biochemical Significance
-
Phospholipid Biosynthesis :
- Sn-glycerol 1-phosphate serves as the backbone for ether lipids in archaea, distinguishing them from bacteria and eukaryotes. The enzyme sn-glycerol 1-phosphate dehydrogenase catalyzes its formation from dihydroxyacetone phosphate (DHAP), which is a critical step in the biosynthesis of archaeal membrane phospholipids .
- Metabolic Pathways :
Microbial Studies
- Archaeal Metabolism : Research has demonstrated that sn-glycerol 1-phosphate is produced by various archaea through specific enzymatic pathways. For instance, studies on Methanobacterium thermoautotrophicum revealed that this compound is synthesized via sn-glycerol 1-phosphate dehydrogenase, which highlights its importance in archaeal metabolism and lipid biosynthesis .
- Comparative Biochemistry : The distinct formation of sn-glycerol 1-phosphate in archaea compared to its bacterial and eukaryotic counterparts provides insights into evolutionary biology and the adaptation mechanisms of extremophiles .
Biotechnological Applications
- Biomass Production : Sn-glycerol 1-phosphate has potential applications in biofuel production as it can be utilized by certain microbial strains for biomass generation. This application is particularly relevant for sustainable energy solutions .
- Synthetic Biology : In synthetic biology, sn-glycerol 1-phosphate can be engineered for the production of novel lipid compounds with specific properties, potentially leading to new materials or pharmaceuticals .
Case Studies
Análisis De Reacciones Químicas
Table 1: G-1-P Dehydrogenase Activity in Archaea
Interconversion with Glycerone Phosphate
G-1-P dehydrogenase catalyzes the reversible oxidation of G-1-P to glycerone phosphate (dihydroxyacetone phosphate):
G 1 P+NAD P +⇌Glycerone phosphate+NAD P H+H+
-
Equilibrium : Favors G-1-P formation under reducing conditions (excess NAD(P)H) .
-
Biological Role : Links lipid biosynthesis to central carbon metabolism in Archaea .
Catabolism via Glycerol Kinase
In heterotrophic Archaea, exogenous glycerol is phosphorylated to G-3-P by glycerol kinase, but G-1-P remains metabolically distinct:
Glycerol+ATP→G 3 P+ADP
-
Compartmentalization : G-1-P is not interconverted with G-3-P due to enzymatic stereospecificity .
-
Autotrophic vs. Heterotrophic Pathways :
Comparative Stereochemical Analysis
The enantiomeric relationship between G-1-P (Archaea) and G-3-P (Bacteria/Eukarya) underpins domain-specific lipid biochemistry:
Propiedades
Fórmula molecular |
C3H7O6P-2 |
|---|---|
Peso molecular |
170.06 g/mol |
Nombre IUPAC |
[(2S)-2,3-dihydroxypropyl] phosphate |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m0/s1 |
Clave InChI |
AWUCVROLDVIAJX-VKHMYHEASA-L |
SMILES |
C(C(COP(=O)([O-])[O-])O)O |
SMILES isomérico |
C([C@@H](COP(=O)([O-])[O-])O)O |
SMILES canónico |
C(C(COP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















